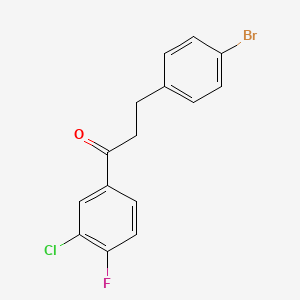

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one

Description

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone substituted with a 4-bromophenyl group at position 3 and a 3-chloro-4-fluorophenyl group at position 1. The combination of electron-withdrawing substituents (Br, Cl, F) on the aromatic rings influences its electronic properties, solubility, and reactivity, making it a valuable candidate for comparison with structurally related compounds .

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-14(18)13(17)9-11/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYOOPKJBRMKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190818 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-66-5 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of halogenated ketones.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is utilized in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs:

Key Observations :

- Steric Effects : Bulky substituents (e.g., dihydropyridine in ) may hinder rotational freedom, affecting conformational preferences and crystal packing .

- Functional Group Diversity : Thioether (S-linkage) and methoxy groups introduce polarity and hydrogen-bonding capabilities, impacting solubility and intermolecular interactions .

Key Observations :

- The target compound’s synthesis (as a spiro-β-lactam derivative) shows lower yields compared to simpler arylpropanones, likely due to the complexity of forming a spirocyclic structure .

- Halogenated analogs generally exhibit moderate yields, attributed to steric and electronic effects slowing reaction rates .

Key Observations :

- Methoxy-substituted analogs show improved solubility compared to fully halogenated derivatives .

Biological Activity

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is an aromatic ketone characterized by its distinct propanone backbone and the presence of halogenated aromatic substituents. Its molecular formula is , with a molecular weight of approximately 319.62 g/mol. The incorporation of bromine, chlorine, and fluorine atoms enhances its chemical reactivity and potential biological activity, making it a compound of significant interest in pharmacological research.

Synthesis

The synthesis of this compound typically involves Friedel-Crafts acylation, a method that allows for the introduction of acyl groups into aromatic compounds. This reaction is crucial for producing derivatives with specific biological activities.

Antiviral Activity

Research indicates that derivatives related to this compound exhibit promising antiviral properties. For instance, certain synthesized compounds based on similar structures have demonstrated significant antiviral activity against the H5N1 avian influenza virus. The effectiveness was measured using metrics such as EC50 (half maximal effective concentration) and LD50 (lethal dose for 50% of the population), revealing substantial inhibition in viral replication in cell cultures .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that several derivatives exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli. Additionally, these derivatives have shown significant potential in inhibiting biofilm formation, which is crucial for preventing chronic infections.

Structure-Activity Relationship (SAR)

The unique arrangement of halogens in the structure of this compound contributes to its biological activity. The presence of halogens can enhance lipophilicity and improve binding affinity to biological targets. Comparative studies with structurally similar compounds have highlighted variations in biological activity, suggesting that even minor modifications can lead to significant changes in efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one | Different bromine position | Varying reactivity patterns |

| 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one | Chlorine on a different position | Altered biological activities |

| 4-Bromoacetophenone | Simpler structure | Lower reactivity compared to halogenated derivatives |

| 2-Chloroacetophenone | Only one halogen substitution | Less potent due to simpler structure |

Study on Antiviral Activity

A detailed study explored the antiviral efficacy of compounds derived from this compound against H5N1 virus strains. The results indicated that specific derivatives exhibited high antiviral potency, making them potential candidates for further development as antiviral agents .

Antimicrobial Evaluation

In another research project, various derivatives were synthesized and screened for their antimicrobial properties. The most active compounds were identified based on their MIC values against multiple bacterial strains. These findings suggest that modifications to the original compound can lead to enhanced antimicrobial properties, highlighting the importance of SAR studies in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.